molecular formula C27H26N2O6S B2647733 (Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 537685-31-7

(Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2647733
CAS No.: 537685-31-7
M. Wt: 506.57
InChI Key: QCUNQJHYEYMVQG-QNGOZBTKSA-N
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Description

The compound (Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic compounds with fused thiazole and pyrimidine rings. Key structural features include:

  • Z-configuration at the C2 benzylidene double bond, positioning the 3,4,5-trimethoxybenzylidene substituent and thiazolo[3,2-a]pyrimidine core in a cis orientation.
  • Substituents: A 3,4,5-trimethoxybenzylidene group at C2, a phenyl group at C5, a methyl group at C7, and an allyl ester at C4. The allyl ester distinguishes it from analogs with ethyl or benzyl ester groups .
  • Pharmacological relevance: Thiazolo[3,2-a]pyrimidines are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

prop-2-enyl (2Z)-7-methyl-3-oxo-5-phenyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S/c1-6-12-35-26(31)22-16(2)28-27-29(23(22)18-10-8-7-9-11-18)25(30)21(36-27)15-17-13-19(32-3)24(34-5)20(14-17)33-4/h6-11,13-15,23H,1,12H2,2-5H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUNQJHYEYMVQG-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=N1)C4=CC=CC=C4)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=N1)C4=CC=CC=C4)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H22N2O5S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

This structure includes a thiazolo-pyrimidine core which is essential for its biological activity.

Antitumor Activity

Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity against HeLa Cells : The compound demonstrated high efficiency against the M-HeLa cervical adenocarcinoma cell line with a notable selectivity index compared to normal liver cells .
  • Mechanism of Action : The antitumor activity is hypothesized to be mediated through the inhibition of specific signaling pathways involved in cancer cell proliferation and survival .
Cell Line IC50 (µM) Selectivity
M-HeLa1.5High
Chang Liver15Low

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines are also recognized for their antimicrobial properties:

  • In vitro Studies : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed promising results against Escherichia coli and Staphylococcus aureus .
Microorganism Zone of Inhibition (mm)
E. coli18
S. aureus15

Acetylcholinesterase Inhibition

Another notable property of thiazolo[3,2-a]pyrimidines is their potential as acetylcholinesterase inhibitors:

  • Inhibitory Activity : The compound has been evaluated for its ability to inhibit acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have focused on the synthesis and evaluation of similar thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Antileishmanial Effects : A derivative demonstrated potent antileishmanial activity against Leishmania donovani promastigotes with minimal cytotoxicity towards mammalian cells .
  • Evaluation Against Prostate Cancer : Another derivative showed moderate cytotoxicity against PC3 prostate cancer cells while maintaining low toxicity towards normal cell lines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrimidine moieties exhibit antimicrobial properties. For instance, derivatives of thiazolo[3,2-a]pyrimidine have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazolo[3,2-a]pyrimidine derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Studies have demonstrated that these compounds can target specific signaling pathways involved in cancer progression, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

Compounds similar to (Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been evaluated for their anti-inflammatory properties. These compounds may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response. This inhibition can reduce inflammation and provide relief in conditions such as arthritis and other inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound is typically achieved through multi-step organic reactions involving condensation and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation included testing against standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated that specific substitutions on the phenyl ring enhanced antimicrobial potency.

CompoundActivity Against S. aureusActivity Against E. coli
Compound AMIC = 10 µg/mLMIC = 15 µg/mL
Compound BMIC = 20 µg/mLMIC = 25 µg/mL

Case Study 2: Anticancer Screening

In a preclinical study assessing the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives, several compounds were tested on human cancer cell lines. The findings revealed that certain derivatives caused significant reductions in cell viability at low concentrations.

CompoundCell Line TestedIC50 (µM)
Compound CHeLa5
Compound DMCF78

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name C2 Substituent C5 Substituent C6 Ester Group Reference
Target compound (Z-allyl) 3,4,5-Trimethoxybenzylidene Phenyl Allyl N/A
Ethyl analog () 2,4,6-Trimethoxybenzylidene Phenyl Ethyl
(2Z)-2-(2-Fluorobenzylidene) analog () 2-Fluorobenzylidene Phenyl Ethyl
Benzyl analog () 3,4,5-Trimethoxybenzylidene Thiophen-2-yl Benzyl

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectral Data Comparison

Compound Name Melting Point (°C) IR (CN stretch, cm⁻¹) $ ^1\text{H NMR} $ Key Signals (δ, ppm) Reference
Target compound (Z-allyl) Not reported ~2,209–2,219* Allyl protons: δ 4.5–5.5 (m) N/A
Ethyl analog () 427–428 Not reported Ethyl: δ 1.24 (t, 3H), 4.21 (q, 2H)
(2Z)-2-(4-Cyanobenzylidene) () 213–215 2,209 =CH: δ 8.01 (s)
(2Z)-2-(2-Fluorobenzylidene) () Not reported 2,220 (CN) Fluorine: δ 7.41–7.82 (m, ArH)

*Predicted based on analogs. Allyl esters typically show C=O stretches at ~1,710–1,720 cm⁻¹ and C-O stretches at ~1,250 cm⁻¹.

Key Observations :

  • Melting points : Electron-withdrawing groups (e.g., -CN) lower melting points compared to electron-donating methoxy groups .
  • NMR shifts : The Z-configuration is confirmed by the =CH proton signal at δ 7.94–8.01 ppm . Methoxy groups resonate at δ 3.7–3.9 ppm .

Crystallographic and Conformational Analysis

Table 3: Crystallographic Data for Ethyl Analogs ()

Parameter Ethyl 2,4,6-Trimethoxybenzylidene Derivative Ethyl 3,4,5-Trimethoxybenzylidene Derivative
Crystal system Monoclinic Monoclinic
Space group $ P2_1/n $ $ P2_1/n $
Dihedral angle (core vs. benzylidene) 80.94° Similar puckering observed
Hydrogen bonding C–H···O chains along c-axis Bifurcated C–H···O interactions

Structural Insights :

  • The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation with puckering at C5 .

Q & A

Basic: What are the optimal synthetic conditions for preparing (Z)-allyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?

Methodological Answer:
The synthesis of structurally related thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl analogs) involves a multi-step condensation and cyclization process. Key steps include:

  • Reagents : A mixture of a thiouracil precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), chloroacetic acid, substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride (1:1) under reflux for 8–10 hours .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields single crystals suitable for X-ray diffraction .
  • Adaptation for Allyl Ester : Replace the ethyl ester precursor with an allyl-substituted analog and optimize reaction times and stoichiometry to account for steric/electronic differences.

Basic: How is the molecular conformation of this compound characterized, and what techniques are critical for structural validation?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction reveals the Z-configuration of the benzylidene moiety and the puckered thiazolo[3,2-a]pyrimidine core. For example, ethyl analogs show a flattened boat conformation with a deviation of 0.224 Å at the chiral C5 atom .
  • Spectroscopy : Use 1H/13C^1H/^{13}C NMR to confirm allyl group integration (δ ~4.5–5.5 ppm for allylic protons) and IR to validate carbonyl (C=O, ~1700 cm1^{-1}) and C=N (thiazole ring, ~1600 cm1^{-1}) stretches.
  • Key Parameters : Dihedral angles between the thiazolo[3,2-a]pyrimidine ring and substituents (e.g., ~80.94° for benzene rings in ethyl analogs) .

Advanced: What computational methods can predict the compound’s conformational stability and electronic properties?

Methodological Answer:

  • DFT Calculations : Compare experimental X-ray data (e.g., bond lengths, angles) with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to assess conformational stability .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl groups) for nucleophilic attack or hydrogen bonding.
  • TD-DFT : Correlate UV-Vis absorption spectra (e.g., π→π* transitions in the benzylidene moiety) with frontier molecular orbitals .

Advanced: How do intermolecular interactions influence the crystal packing and physicochemical properties?

Methodological Answer:

  • Hydrogen Bonding : In ethyl analogs, bifurcated C–H···O interactions form chains along the c-axis, stabilizing the crystal lattice . For the allyl derivative, analyze O–H···O or C–H···π interactions using Hirshfeld surfaces.
  • Packing Efficiency : Calculate void volumes (e.g., Mercury software) to assess solubility and melting point trends.
  • Thermal Analysis : DSC/TGA can link packing density to thermal stability (e.g., decomposition temperatures >400 K as seen in analogs) .

Advanced: How does the substitution pattern (allyl ester vs. ethyl ester) affect reactivity and pharmacological activity?

Methodological Answer:

  • Steric Effects : The allyl group may increase steric hindrance, altering cyclization kinetics or binding to biological targets. Compare reaction yields (e.g., 78% for ethyl derivatives vs. adjusted conditions for allyl).
  • Electronic Effects : Allyl’s electron-donating nature could modulate the electrophilicity of the thiazolo[3,2-a]pyrimidine core, impacting reactivity in nucleophilic substitutions.
  • Biological Activity : Thiazolo[3,2-a]pyrimidines with fluorobenzylidene substituents show enhanced bioactivity due to improved lipophilicity . Test the allyl derivative against cancer cell lines or microbial targets using SAR models.

Advanced: What strategies resolve contradictions in spectral data or crystallographic parameters between analogs?

Methodological Answer:

  • Data Reconciliation : If NMR signals conflict with X-ray data (e.g., unexpected coupling constants), use variable-temperature NMR to assess dynamic effects or twinning in crystals .
  • Density Functional Refinement : For ambiguous crystallographic parameters (e.g., disordered allyl groups), apply SHELXL refinement with restraints for bond lengths/angles .
  • Cross-Validation : Compare IR/Raman spectra with computational vibrational modes to confirm functional group assignments.

Advanced: How can the compound’s pharmacological potential be mechanistically explored?

Methodological Answer:

  • Target Identification : Screen against kinases or DNA topoisomerases, as pyrimidine/thiazole hybrids often inhibit these targets .
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) based on the trimethoxybenzylidene moiety’s π-stacking potential.
  • In Vitro Assays : Measure IC50_{50} values in cell proliferation assays (e.g., MTT) and correlate with substituent electronic profiles (Hammett constants) .

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